molecular formula C12H16ClNO B3430679 2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide CAS No. 852956-44-6

2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide

Cat. No. B3430679
CAS RN: 852956-44-6
M. Wt: 225.71 g/mol
InChI Key: GSJZHQVUOZHVNW-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide, also known as 2-chloro-2’,6’-dimethylacetanilide, is a chemical compound with the molecular formula C10H12ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a chloroacetyl group attached to a dimethylphenylamine . The molecular weight is 197.66100 .


Physical And Chemical Properties Analysis

This compound has a density of 1.187g/cm3 . It has a boiling point of 331.1ºC at 760mmHg and a melting point of 144-146 °C . The solubility in water is 2.3 g/l at 25 °C .

Scientific Research Applications

Synthesis of Complex Compounds

This compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of a new asymmetrical Schiff base ligand and its mononuclear Cu(II) complex . The molecular structures and spectroscopic properties of the ligand and its complex were characterized by single crystal X-ray diffraction, elemental analysis, FTIR, NMR, and UV-Vis spectroscopic techniques .

Photophysical Properties

The compound has been studied for its photophysical properties. The density functional calculation was carried out for both the ligand and the copper (II) complex to investigate changes in the structural parameters and HOMO and LUMO energies .

Antibacterial Activities

The compound and its complex have shown different antimicrobial activities. The complex has the MIC value of 0.0781 mmol/L against Escherichia coli .

Intermediate in Organic Synthesis

2-Chloro-N,N-dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis .

Synthesis of Bephenium Hydroxynaphthoate

It acts as an intermediate for the synthesis of bephenium hydroxynaphthoate , a drug used for the treatment of parasitic worm infections.

Synthesis of Mepyramine

It is also used in the synthesis of mepyramine , an antihistamine and anticholinergic.

Synthesis of Phenyltoloxamine

Lastly, it is used in the synthesis of phenyltoloxamine , a drug that is typically combined with other medications to provide relief from multiple symptoms.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water .

properties

IUPAC Name

2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-4-5-11(10(2)6-9)8-14(3)12(15)7-13/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJZHQVUOZHVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195587
Record name 2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide

CAS RN

852956-44-6
Record name 2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852956-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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